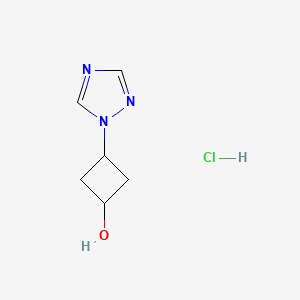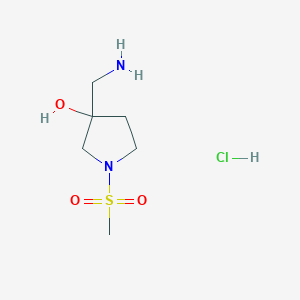
(2-bromo-5-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant Properties
Research on derivatives of methanone compounds, including bromophenols, has demonstrated significant antioxidant activities. For instance, the synthesis of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives showed effective antioxidant power, with one particular compound being identified as a potent antioxidant and radical scavenger due to its phenolic rings and hydroxyl groups (Çetinkaya et al., 2012). This indicates the potential use of similar compounds in developing antioxidant agents.
Antimicrobial and Anti-inflammatory Activities
Novel derivatives of methanone compounds have been synthesized and evaluated for antimicrobial and anti-inflammatory activities. A study on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones revealed that compounds with certain substituents showed high antimicrobial activity (Kumar et al., 2012). This suggests that structurally related compounds, including the one , might hold potential for antimicrobial drug development.
Structural and Molecular Studies
The molecular structure and crystallography of compounds similar to "(2-bromo-5-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" have been analyzed to understand their chemical behavior and potential applications. For example, the crystal and molecular structure analysis of related compounds provides insights into their stability, molecular interactions, and potential for forming the basis of new materials or pharmaceuticals (Lakshminarayana et al., 2018).
Synthesis and Evaluation for Drug Development
The synthesis and evaluation of methanone derivatives for potential drug development have been a focus of research. Novel pyrazole derivatives of gallic acid showed good anti-inflammatory activity, indicating the therapeutic potential of such compounds (Arunkumar et al., 2009). This highlights the broader interest in exploring methanone derivatives for medicinal chemistry applications.
Orientations Futures
The future directions for this compound could involve further studies on its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, pharmaceuticals, and materials science could be explored .
Propriétés
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c1-27-16-7-8-18(21)17(11-16)20(26)24-10-9-15(12-24)25-13-19(22-23-25)14-5-3-2-4-6-14/h2-8,11,13,15H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSDKDUYGAOFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B2711717.png)
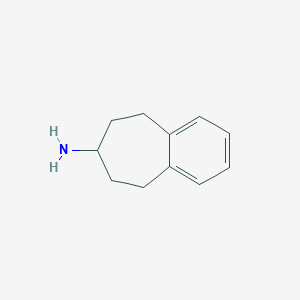
![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711719.png)
![2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2711720.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2711721.png)
![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2711726.png)
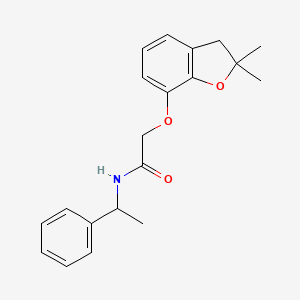
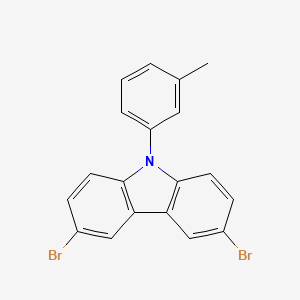
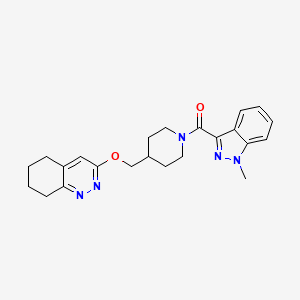
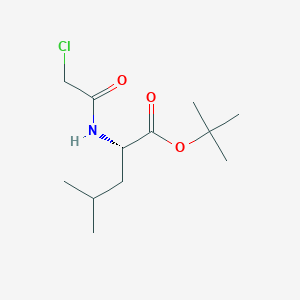

amino}acetate](/img/structure/B2711737.png)
